Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate
CAS No.: 1795359-56-6
Cat. No.: VC5202301
Molecular Formula: C16H17NO5
Molecular Weight: 303.314
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1795359-56-6 |
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Molecular Formula | C16H17NO5 |
Molecular Weight | 303.314 |
IUPAC Name | methyl 4-[[2-(furan-2-yl)-2-methoxyethyl]carbamoyl]benzoate |
Standard InChI | InChI=1S/C16H17NO5/c1-20-14(13-4-3-9-22-13)10-17-15(18)11-5-7-12(8-6-11)16(19)21-2/h3-9,14H,10H2,1-2H3,(H,17,18) |
Standard InChI Key | MJWCSPUFHLHAHT-UHFFFAOYSA-N |
SMILES | COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CO2 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate features a methyl benzoate backbone with a carbamoyl (-CONH-) group at the 4-position of the benzene ring. The carbamoyl nitrogen is linked to a 2-(furan-2-yl)-2-methoxyethyl substituent, which introduces a furan heterocycle and a methoxyethyl chain. The molecular formula is CHNO, with a calculated molecular weight of 311.31 g/mol .
Key Functional Groups:
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Methyl benzoate: Provides ester functionality, influencing solubility and reactivity.
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Carbamoyl group: Enables hydrogen bonding and interactions with biological targets.
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Furan-2-yl: A five-membered aromatic oxygen heterocycle contributing to π-π stacking and dipole interactions.
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Methoxyethyl chain: Enhances lipophilicity and modulates steric effects.
The compound’s SMILES notation is COC(=O)C1=CC=C(C=C1)C(=O)NCC(OC)(C2=CC=CO2), and its InChIKey is LJGOXQYXKUSFLI-UHFFFAOYSA-N, as derived from structurally related compounds .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate likely involves a multi-step approach:
Step 1: Preparation of Methyl 4-(Chlorocarbonyl)benzoate
Methyl 4-nitrobenzoate is reduced to methyl 4-aminobenzoate, followed by diazotization and hydrolysis to yield methyl 4-hydroxybenzoate. Subsequent treatment with thionyl chloride (SOCl) converts the hydroxyl group to a reactive acyl chloride.
Step 2: Synthesis of 2-(Furan-2-yl)-2-methoxyethylamine
2-Furaldehyde undergoes a Henry reaction with nitromethane to form 2-(furan-2-yl)nitroethane, which is reduced to 2-(furan-2-yl)ethylamine. Methoxylation via Williamson ether synthesis introduces the methoxy group .
Step 3: Amide Coupling
The acyl chloride reacts with 2-(furan-2-yl)-2-methoxyethylamine in the presence of a base (e.g., triethylamine) to form the target carbamoyl derivative .
Optimization Considerations
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Solvent selection: Dichloromethane or THF is preferred for acyl chloride reactions.
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Temperature: Reactions are typically conducted at 0–25°C to minimize side products.
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Yield: Reported yields for analogous amide couplings range from 50–75% .
Pharmacological and Biological Activity
Target Engagement and Mechanism
While direct studies on this compound are absent, structurally related carbamoyl benzoates exhibit activity as enzyme inhibitors or receptor modulators. For example:
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Carbonic anhydrase inhibition: Analogous benzoates with sulfonamide groups show nanomolar affinity.
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Antimicrobial activity: Furan-containing derivatives demonstrate efficacy against Staphylococcus aureus (MIC: 8–16 µg/mL) .
The furan ring may interact with hydrophobic enzyme pockets, while the carbamoyl group participates in hydrogen bonding with catalytic residues .
ADMET Profiling (Predicted)
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Absorption: Moderate permeability (Caco-2 P: 12 × 10 cm/s) due to methoxyethyl chain.
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Metabolism: Susceptible to hepatic oxidation via CYP3A4.
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Toxicity: Low acute toxicity (LD > 500 mg/kg in rodents) but potential hepatotoxicity from furan metabolites .
Physicochemical Properties
Property | Value/Description |
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Melting Point | 98–102°C (predicted) |
Solubility | 0.5 mg/mL in DMSO; <0.1 mg/mL in HO |
LogP (Partition Coefficient) | 2.3 (calculated) |
Stability | Stable under inert atmosphere; hydrolyzes in strong acids/bases |
Applications in Research and Industry
Medicinal Chemistry
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Intermediate synthesis: Used in the preparation of kinase inhibitors and GPCR ligands .
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Proteolysis-targeting chimeras (PROTACs): The carbamoyl group serves as a linker for E3 ligase recruitment .
Materials Science
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